molecular formula C9H17ClN4 B3095767 1,5-Dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1269052-78-9

1,5-Dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B3095767
CAS No.: 1269052-78-9
M. Wt: 216.71 g/mol
InChI Key: YJYCQEVCKBXUQX-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine dihydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with methyl groups and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The introduction of the pyrrolidinyl group is carried out through nucleophilic substitution reactions. This involves the reaction of the pyrazole intermediate with pyrrolidine in the presence of a suitable base.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyrrolidine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1,5-Dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbaldehyde
  • 2-Pyrrolidone

Uniqueness

1,5-Dimethyl-3-(1-pyrrolidinyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications.

Properties

CAS No.

1269052-78-9

Molecular Formula

C9H17ClN4

Molecular Weight

216.71 g/mol

IUPAC Name

1,5-dimethyl-3-pyrrolidin-1-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H16N4.ClH/c1-7-8(10)9(11-12(7)2)13-5-3-4-6-13;/h3-6,10H2,1-2H3;1H

InChI Key

YJYCQEVCKBXUQX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)N2CCCC2)N.Cl.Cl

Canonical SMILES

CC1=C(C(=NN1C)N2CCCC2)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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